molecular formula C11H8F4N2O B5619237 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-ol CAS No. 96145-99-2

1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-ol

Cat. No. B5619237
CAS RN: 96145-99-2
M. Wt: 260.19 g/mol
InChI Key: YLSJJYXTCUYPTN-UHFFFAOYSA-N
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Description

1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-ol, also known as PTEP, is a chemical compound that has gained attention in the scientific community for its potential use in research.

Mechanism of Action

The exact mechanism of action of 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-ol is not fully understood, but it is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This results in increased signaling through the receptor, which has been shown to have neuroprotective effects.
Biochemical and Physiological Effects
Studies have shown that 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-ol can improve cognitive function and memory in animal models. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-ol in lab experiments is its specificity for the mGluR5 receptor, which reduces the likelihood of off-target effects. However, 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-ol is not without limitations. Its solubility in water is low, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research involving 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-ol. One area of interest is the development of new drugs based on the structure of 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-ol that may have improved pharmacokinetic properties. Another area of interest is the investigation of the potential use of 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-ol in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis.
Conclusion
In conclusion, 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-ol is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. Its neuroprotective properties and specificity for the mGluR5 receptor make it a promising candidate for the development of new drugs and the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.

Synthesis Methods

1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-ol can be synthesized through a multi-step process involving the reaction of 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazole with hydroxylamine hydrochloride, followed by the reaction with sodium hydroxide. This results in the formation of 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-ol, which can be purified through recrystallization.

Scientific Research Applications

1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-ol has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to have neuroprotective properties and may be useful in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

2-phenyl-5-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F4N2O/c12-10(13)11(14,15)8-6-9(18)17(16-8)7-4-2-1-3-5-7/h1-6,10,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSJJYXTCUYPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N2)C(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354216
Record name 1H-Pyrazol-5-ol, 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazol-5-ol, 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-

CAS RN

96145-99-2
Record name 1H-Pyrazol-5-ol, 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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